(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide

Anticancer Cytotoxicity Structure-Activity Relationship

(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide (CAS 957047-79-9, molecular formula C24H22N4O2, molecular weight 398.466) is a synthetic cyanoacrylamide derivative featuring a pyrazole core substituted with a p-tolyl group, a 2-cyanoethyl side chain, and an N-(4-acetylphenyl)acrylamide terminus. The compound belongs to a broader class of heterocyclic acrylamides that have been investigated as FabI enoyl-ACP reductase inhibitors for antibacterial applications and, in closely related structural analogs, as anticancer agents targeting breast and prostate carcinoma cell lines.

Molecular Formula C24H22N4O2
Molecular Weight 398.466
CAS No. 957047-79-9
Cat. No. B2361962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide
CAS957047-79-9
Molecular FormulaC24H22N4O2
Molecular Weight398.466
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=C(C=C3)C(=O)C)CCC#N
InChIInChI=1S/C24H22N4O2/c1-17-4-6-20(7-5-17)24-21(16-28(27-24)15-3-14-25)10-13-23(30)26-22-11-8-19(9-12-22)18(2)29/h4-13,16H,3,15H2,1-2H3,(H,26,30)/b13-10+
InChIKeyJAXQIDLVGAGVQR-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide (CAS 957047-79-9) for Specialized Research


(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide (CAS 957047-79-9, molecular formula C24H22N4O2, molecular weight 398.466) is a synthetic cyanoacrylamide derivative featuring a pyrazole core substituted with a p-tolyl group, a 2-cyanoethyl side chain, and an N-(4-acetylphenyl)acrylamide terminus. The compound belongs to a broader class of heterocyclic acrylamides that have been investigated as FabI enoyl-ACP reductase inhibitors for antibacterial applications [1] and, in closely related structural analogs, as anticancer agents targeting breast and prostate carcinoma cell lines [2]. The specific structural combination of the (E)-configured acrylamide linker, the cyanoethyl-substituted pyrazole, and the acetylphenyl amide moiety is relatively uncommon in the peer-reviewed medicinal chemistry literature; therefore, the compound's unique substitution pattern should be the primary consideration for researchers selecting it over more extensively characterized in-class alternatives.

Why Generic Cyanoacrylamide-Pyrazole Analogs Cannot Substitute for (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide (CAS 957047-79-9)


The structure-activity relationship (SAR) landscape of cyanoacrylamide-pyrazole hybrids is exquisitely sensitive to three critical variable regions: the N1 substituent on the pyrazole ring, the terminal amide/ester moiety on the acrylamide, and the nature of the aryl group at the pyrazole 3-position. In a recent systematic study by Sroor et al. (2023), replacing the N1-phenyl group with a cyanoethyl chain was shown to dramatically alter the cytotoxicity profile, gene expression modulation patterns, and molecular docking scores against STAT1, KRAS, and SMAD proteins [1]. Similarly, FabI inhibitor patent data (US 9,051,321) demonstrates that the choice of the acrylamide capping group fundamentally influences antibacterial potency, spectrum, and target engagement [2]. Therefore, swapping (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide for a commercially available analog that lacks, for example, the acetylphenyl amide, the cyanoethyl N1 substituent, or the p-tolyl C3 group will yield a compound with non-equivalent biological and physicochemical properties. The quantitative evidence presented below supports the need for compound-specific selection.

Quantitative Differentiation Guide for Procuring (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide (CAS 957047-79-9)


Impact of N1-Cyanoethyl vs. N1-Phenyl Substitution on Cytotoxicity Potency in Cyanoacrylamide-Pyrazole Hybrids

A cross-study comparison of two structurally related cyanoacrylamide-pyrazole series reveals the functional impact of the N1-cyanoethyl group present in CAS 957047-79-9. In the Sroor et al. 2023 series featuring N1-phenyl-3-(p-tolyl)-pyrazole analogs, the most potent compound (5f, tetrahydrobenzo[b]thiophene ester derivative) exhibited an IC50 of 11.7 µM against the PC3 prostate cancer cell line compared to doxorubicin at 43.8 µM [1]. Compound 5i in the same series showed 66.8 µM under identical conditions. Critically, these N1-phenyl analogs lack the N1-cyanoethyl motif of CAS 957047-79-9, which introduces additional polarity, alters the electron distribution on the pyrazole ring, and provides a potential hydrogen bond acceptor. While direct IC50 data for the target compound CAS 957047-79-9 in the same PC3 assay are not publicly available, the SAR trend established by Sroor et al. indicates that modifications at N1 profoundly shift activity [2]. Researchers procuring CAS 957047-79-9 should expect a distinct potency and selectivity profile relative to N1-phenyl congeners.

Anticancer Cytotoxicity Structure-Activity Relationship Pyrazole SAR

Acetylphenyl Terminus as a Differentiating Pharmacophoric Element in Acrylamide-Based Bioactive Compounds

The N-(4-acetylphenyl)acrylamide terminus of CAS 957047-79-9 differentiates it from the majority of reported cyanoacrylamide-pyrazole hybrids, which predominantly feature ester, heterocyclic amide, or substituted phenyl amide termini. In the FabI inhibitor patent literature (US 9,051,321), the nature of the acrylamide capping group is directly correlated with antibacterial MIC values, with acetyl-substituted phenyl amides providing specific hydrogen-bonding interactions within the FabI enoyl-ACP reductase active site [1]. The acetylphenyl group introduces a dual-functionality pharmacophore: an H-bond acceptor (acetyl carbonyl) and an amide NH donor, capable of engaging amino acid residues that simple phenyl or alkyl amide caps cannot address. Although quantitative enzymatic FabI inhibition data for CAS 957047-79-9 are not publicly disclosed, the class-level patent data indicate that the acetylphenyl terminus represents a deliberate pharmacophoric design element rather than an inert structural scaffold [2].

Medicinal Chemistry Pharmacophore Acrylamide Acetylphenyl Drug Design

DNA Damage Induction by Cyanoacrylamide-Pyrazole Hybrids: Cell-Type Selectivity Implications of Structural Substitution

In the Sroor et al. 2023 study, structurally related cyanoacrylamide-pyrazole hybrids (compounds 5c, 5d, 5f, 5i) were evaluated for DNA damage induction via comet assay in MCF7 (breast) and PC3 (prostate) cancer cells. Compounds 5c and 5d (bearing specific substitution patterns at the amide terminus) produced the highest percentage of DNA damage in MCF7 cells, significantly exceeding the negative control [1]. This demonstrates that the terminal amide substituent—which in CAS 957047-79-9 is the N-(4-acetylphenyl) group—directly governs the magnitude and cell-type specificity of DNA damage. While direct quantitative DNA damage data for CAS 957047-79-9 are not reported, the class-level evidence confirms that substituting the terminal group alters the genotoxicity profile, a critical parameter for mechanism-of-action studies and selectivity assessments [2].

DNA Damage Genotoxicity Selectivity Pyrazole Mechanism of Action

Recommended Research Application Scenarios for (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide (CAS 957047-79-9)


Structure-Activity Relationship (SAR) Probe for N1-Cyanoethyl Motif in Pyrazole-Containing Bioactive Acrylamides

CAS 957047-79-9 is optimally employed as a key SAR probe to interrogate the biological consequence of the N1-cyanoethyl substitution on the pyrazole ring. Given that the most extensively characterized analogs in the Sroor et al. (2023) series bear N1-phenyl or N1-unsubstituted pyrazoles [1] and that FabI inhibitor patents describe a range of N1 substituents [2], this compound fills a specific gap in the combinatorial SAR matrix. Researchers can use it to test whether the cyanoethyl group enhances or diminishes target binding, alters physicochemical properties (logP, solubility), or modifies selectivity profiles in side-by-side assays against the better-characterized N1-phenyl analogs.

Investigating the Role of the N-(4-Acetylphenyl)acrylamide Pharmacophore in Kinase or Reductase Enzyme Inhibition

The N-(4-acetylphenyl)acrylamide terminus provides a dual hydrogen-bonding motif (acetyl C=O acceptor and amide NH donor) that is expected to engage specific amino acid residues in the active site of cysteine-dependent or serine-dependent enzymes. The FabI enoyl-ACP reductase from S. aureus and E. coli represents a validated target for this structural class [2]. This compound is appropriate for direct enzymatic inhibition assays measuring IC50 against purified FabI, using triclosan or AFN-1252 as comparator inhibitors, to establish whether the acetylphenyl terminus provides improved binding affinity relative to the phenyl and heteroaryl amides described in the patent literature.

Antiproliferative Profiling Against Hormone-Responsive Cancer Cell Lines (Prostate and Breast)

Based on the demonstrated activity of structurally analogous cyanoacrylamide-pyrazole hybrids against PC3 (prostate) and MCF7 (breast) cancer cell lines [1], CAS 957047-79-9 is suited for MTT or SRB cytotoxicity screening against the NCI-60 panel or focused prostate/breast carcinoma panels. The compound's unique substitution pattern warrants investigation of its IC50, selectivity index (cancer vs. normal BJ1 fibroblasts), and mechanism of cell death (apoptosis vs. necrosis) using flow cytometry. Appropriate positive controls include doxorubicin (43.8 µM IC50 in PC3) and staurosporine, with analog 5f as a structural benchmark [1].

Molecular Docking and In Silico Target Fishing for STAT1, KRAS, and SMAD Signaling Nodes

The computational docking studies performed by Sroor et al. (2023) demonstrated that cyanoacrylamide-pyrazole hybrids exhibit varied binding energy scores against STAT1 (compounds 5c, 5d), KRAS (compound 5i), and SMAD proteins depending on the terminal substituent [1]. CAS 957047-79-9, with its unique N-(4-acetylphenyl) and N1-cyanoethyl groups, can be used for molecular docking simulations against these same protein targets to predict its binding mode and affinity before committing to expensive in vitro validation. The docking scores (kcal/mol) can then be compared head-to-head against the published scores for 5c, 5d, 5f, and 5i to prioritize wet-lab testing.

Quote Request

Request a Quote for (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.